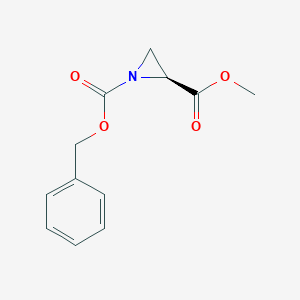

Methyl (S)-(-)-N-Z-aziridine-2-carboxylate

Description

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2S)-aziridine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZJUBQWCWZING-NKUHCKNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10909050 | |

| Record name | 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104597-98-0 | |

| Record name | 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl (S)-(-)-N-Z-aziridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (S)-(-)-N-Z-aziridine-2-carboxylate, a chiral aziridine derivative, is a pivotal building block in modern organic synthesis. Its inherent ring strain and defined stereochemistry make it a valuable precursor for the asymmetric synthesis of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and enzyme inhibitors. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis from L-serine methyl ester hydrochloride, and an analysis of its key spectroscopic data. Furthermore, it explores its synthetic utility through common reaction pathways, such as nucleophilic ring-opening, and its application in the synthesis of complex molecules.

Chemical and Physical Properties

This compound, also known as (S)-1-(Benzyloxycarbonyl)-2-(methoxycarbonyl)aziridine or (S)-N-Cbz-aziridine-2-carboxylic acid methyl ester, is a colorless to pale yellow oil at room temperature. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 104597-98-0 |

| Molecular Formula | C₁₂H₁₃NO₄ |

| Molecular Weight | 235.24 g/mol |

| Appearance | Colorless to yellow liquid |

| Density | 1.19 g/mL at 25 °C |

| Boiling Point | 160 - 165 °C at 2 mmHg |

| Optical Rotation | [α]²⁰/D ~ -25° (c=1 in toluene) |

| Refractive Index | n²⁰/D 1.519 |

| Solubility | Soluble in DMF, DMSO, and Ethanol |

Synthesis

The most common and stereospecific synthesis of this compound originates from the readily available chiral pool amino acid, L-serine. The synthesis involves a three-step sequence: N-protection, hydroxyl group activation, and intramolecular cyclization.

Synthetic Pathway

The overall synthetic transformation is depicted in the following workflow:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: N-Protection of L-Serine Methyl Ester Hydrochloride

-

To a stirred suspension of L-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of ethyl acetate and water, cool the mixture to 0 °C in an ice bath.

-

Add a base, such as triethylamine (2.2 eq) or sodium bicarbonate (2.5 eq), portion-wise to neutralize the hydrochloride and basify the reaction mixture.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up. If a biphasic system was used, separate the organic layer. If DCM was used, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-serine methyl ester as a crude product, which can be purified by column chromatography on silica gel.

Step 2: Activation of the Hydroxyl Group

-

Dissolve the N-Cbz-L-serine methyl ester (1.0 eq) in anhydrous DCM or another suitable aprotic solvent and cool the solution to 0 °C.

-

Add a non-nucleophilic base, typically triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the formation of the mesylate by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to afford the crude N-Cbz-O-mesyl-L-serine methyl ester, which is often used in the next step without further purification due to its instability.

Step 3: Intramolecular Cyclization

-

Dissolve the crude N-Cbz-O-mesyl-L-serine methyl ester in a suitable solvent like anhydrous tetrahydrofuran (THF) or acetonitrile.

-

Add a base to facilitate the intramolecular SN2 reaction. A common choice is potassium carbonate (2.0 eq) or another non-nucleophilic inorganic base.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the cyclization can be monitored by TLC.

-

After the reaction is complete, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ (ppm) | Assignment |

| 7.40 - 7.30 (m, 5H) | Ar-H |

| 5.18 (s, 2H) | -CH₂-Ph |

| 3.75 (s, 3H) | -OCH₃ |

| 3.20 (dd, 1H) | Aziridine-H |

| 2.65 (dd, 1H) | Aziridine-H |

| 2.40 (dd, 1H) | Aziridine-H |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3030 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1750 | C=O stretch (ester) |

| ~1710 | C=O stretch (carbamate) |

| ~1250 | C-O stretch |

| ~1220 | C-N stretch |

Mass Spectrometry

| Technique | m/z | Assignment |

| ESI-MS | 236.08 | [M+H]⁺ |

| 258.06 | [M+Na]⁺ |

Synthetic Applications

The primary utility of this compound lies in its susceptibility to nucleophilic ring-opening reactions. The strained three-membered ring readily opens upon attack by a variety of nucleophiles, leading to the formation of chiral α- or β-amino acid derivatives.

Nucleophilic Ring-Opening Reactions

The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions. In general, under neutral or basic conditions, nucleophiles tend to attack the less substituted β-carbon (C3), while under acidic conditions, which activate the aziridine nitrogen, attack at the more substituted α-carbon (C2) can also be observed.

Caption: Regioselectivity in nucleophilic ring-opening of the aziridine.

This reactivity makes it a valuable intermediate in the synthesis of non-proteinogenic amino acids, which are important components of many pharmaceuticals.

Conclusion

This compound is a versatile and highly valuable chiral building block for organic synthesis. Its straightforward preparation from L-serine and its predictable reactivity in nucleophilic ring-opening reactions provide a reliable pathway for the stereoselective synthesis of complex nitrogen-containing molecules. For researchers and professionals in drug development and related fields, a thorough understanding of the synthesis and reactivity of this compound is essential for the design and execution of efficient and stereocontrolled synthetic strategies.

An In-depth Technical Guide to Methyl (S)-(-)-N-Z-aziridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (S)-(-)-N-Z-aziridine-2-carboxylate is a synthetically valuable chiral building block widely employed in stereoselective organic synthesis.[1][2] As a trifunctional scaffold, possessing an activated aziridine ring, a methyl ester, and a benzyloxycarbonyl (Z or Cbz) protecting group, it serves as a versatile precursor for a multitude of complex, high-value molecules. Its inherent ring strain makes it susceptible to regioselective ring-opening reactions, providing access to diverse and enantiomerically pure α- and β-amino acid derivatives.[3]

This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on its utility in the development of pharmaceuticals and other biologically active compounds. It is a key intermediate in the synthesis of anticancer agents, antibiotics, and enzyme inhibitors.[2][4]

Structure and Chemical Identity

The molecule features a three-membered aziridine ring with (S)-stereochemistry at the C2 position. The nitrogen atom is protected by a benzyloxycarbonyl (Z) group, which activates the ring for nucleophilic attack.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 104597-98-0[1][4] |

| Molecular Formula | C₁₂H₁₃NO₄[1][2] |

| Molecular Weight | 235.24 g/mol [3] |

| IUPAC Name | (2S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate[3] |

| Synonyms | (S)-1-Cbz-aziridine-2-carboxylic acid methyl ester, (2S)-1,2-Aziridinedicarboxylic acid, 2-methyl 1-(phenylmethyl) ester[1][4] |

| SMILES | O=C(OCC1=CC=CC=C1)N2C[C@H]2C(OC)=O[1][2] |

| InChI | InChI=1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,13?/m0/s1[2] |

| InChIKey | GTZJUBQWCWZING-NKUHCKNESA-N[2] |

Physicochemical Properties

This compound is typically supplied as a neat oil. Its physical properties are critical for its handling, storage, and use in chemical reactions.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Colorless to yellow liquid / A neat oil[1][3] |

| Purity | ≥96% to ≥98%[1][3] |

| Boiling Point | 160 - 165 °C at 2 mmHg[3] |

| Density | 1.19 g/mL at 25 °C[3] |

| Refractive Index (n20D) | 1.519[3] |

| Optical Rotation ([α]20D) | -22° to -30° (c=1 in Toluene)[3] |

| Solubility | DMF: 30 mg/mL; DMSO: 20 mg/mL; Ethanol: 20 mg/mL[2] |

| Storage Conditions | Store at Room Temperature[3] |

| Stability | ≥ 4 years[2] |

Synthesis and Reactivity

The synthesis of chiral aziridine-2-carboxylates often starts from readily available chiral precursors, such as amino acids. A common and conceptually straightforward method is the intramolecular cyclization of a 1,2-amino alcohol derivative.[3] For this compound, this involves using L-serine as the chiral starting material.

The reactivity of the molecule is dominated by the strained aziridine ring. The electron-withdrawing N-Z group activates the ring, making it an excellent electrophile for nucleophilic ring-opening reactions.[3] This reaction is a cornerstone of its utility, allowing for the stereospecific introduction of various functionalities.

Caption: Generalized workflow for the synthesis from L-Serine.

Key Applications in Research and Development

This chiral building block is instrumental across several scientific domains due to its unique structural features.

-

Pharmaceutical Synthesis : It is a crucial intermediate for creating complex molecules, including novel treatments for various diseases.[3][5] It has been utilized in the synthesis of anticancer agents, antibiotics, and enzyme inhibitors.[1][2][4]

-

Asymmetric Synthesis : Its inherent chirality makes it an excellent tool for asymmetric synthesis, enabling chemists to produce enantiomerically pure compounds, a critical requirement in drug development.[3]

-

Agrochemical Development : It is employed in the formulation of next-generation agrochemicals, contributing to the enhanced efficacy of crop protection agents.[3]

-

Bioconjugation and Materials Science : The compound can be used in bioconjugation to link biomolecules to drugs or imaging agents.[3] It also finds use in developing specialized polymers for coatings or adhesives.[3]

Caption: Core applications of the title compound.

Experimental Protocols

The following are generalized protocols for the synthesis and a key reaction of this compound, based on established chemical principles for this class of compounds.

Generalized Synthesis Protocol via Serine Derivative Cyclization

This protocol outlines the conversion of N-Cbz-L-serine methyl ester to the target aziridine.

-

Hydroxyl Group Activation :

-

Dissolve N-Cbz-L-serine methyl ester in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add a tertiary amine base (e.g., triethylamine, 1.2 equivalents) to act as an acid scavenger.

-

Add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring by TLC until the starting material is consumed.

-

Perform an aqueous workup to remove salts and isolate the activated ester intermediate.

-

-

Intramolecular Cyclization :

-

Dissolve the crude activated intermediate in a suitable solvent like anhydrous acetonitrile or THF.

-

Add a non-nucleophilic base (e.g., potassium carbonate or DBU, 1.5 equivalents) to the solution.

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the formation of the aziridine product by TLC or GC-MS.

-

After cooling, filter off the base and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the final this compound as an oil.

-

Generalized Protocol for Nucleophilic Ring-Opening

This protocol describes the reaction with a generic nucleophile (Nu⁻), which typically attacks the less sterically hindered C3 position.

Caption: General workflow for a nucleophilic ring-opening reaction.

-

Reaction Setup :

-

Dissolve this compound (1.0 equivalent) in an appropriate anhydrous solvent (e.g., THF, acetonitrile) under an inert atmosphere.

-

Add the nucleophile (e.g., an amine, thiol, or organocuprate, 1.1-1.5 equivalents).

-

-

Reaction Execution :

-

For less reactive nucleophiles, a Lewis acid catalyst (e.g., BF₃·OEt₂) may be added at a low temperature (e.g., -78 °C or 0 °C) to activate the aziridine ring.

-

Allow the reaction to stir and slowly warm to room temperature. The reaction progress should be monitored by an appropriate technique like TLC or LC-MS.

-

-

Workup and Purification :

-

Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting residue using flash column chromatography to obtain the enantiomerically pure ring-opened product.

-

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate (CAS 104597-98-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate, with the CAS number 104597-98-0, is a chiral aziridine derivative that serves as a versatile and critical synthetic intermediate in organic and medicinal chemistry.[1] Its strained three-membered ring, differentially protected with a benzyloxycarbonyl (Cbz) group on the nitrogen and a methyl ester on the adjacent carbon, allows for selective deprotection and functionalization. This strategic design makes it a valuable precursor for a wide array of chiral amine-containing molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical properties, synthetic applications, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate is a colorless to yellow liquid under standard conditions. Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 104597-98-0 | [1][2] |

| IUPAC Name | 1-benzyl 2-methyl (2S)-aziridine-1,2-dicarboxylate | |

| Synonyms | Methyl (S)-(-)-N-Z-aziridine-2-carboxylate, (S)-N-[(Benzyloxy)carbonyl]aziridine-2-carboxylic Acid Methyl Ester | [3] |

| Molecular Formula | C₁₂H₁₃NO₄ | [3][2] |

| Molecular Weight | 235.24 g/mol | [2][4] |

| Appearance | Colorless to yellow liquid | |

| Density | 1.19 g/mL at 25 °C | |

| Boiling Point | 160-165 °C at 2 mmHg | |

| Optical Rotation | [α]²⁰/D -25° (c=1 in toluene) | |

| Refractive Index | n20/D 1.519 | |

| SMILES | COC(=O)[C@H]1CN1C(=O)OCc2ccccc2 | [2] |

| InChI | 1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,13?/m0/s1 | |

| InChI Key | GTZJUBQWCWZING-NKUHCKNESA-N | [1] |

| Purity | ≥95-98% | [3][2] |

| Storage | -20°C, sealed, away from moisture | [2] |

| Stability | ≥ 4 years at -20°C | [3] |

| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 20 mg/mL, DMF:PBS (pH 7.2) (1:7): 0.125 mg/mL | [3] |

Synthetic Applications

The primary utility of CAS 104597-98-0 lies in its role as a chiral building block for the stereoselective synthesis of complex organic molecules.[1] The strained aziridine ring is susceptible to nucleophilic ring-opening, providing a facile route to enantiomerically pure amino acids and their derivatives.

Synthesis of Ko143, a Potent BCRP Inhibitor

Ko143 is a potent and specific inhibitor of the breast cancer resistance protein (BCRP/ABCG2), an efflux transporter implicated in multidrug resistance in cancer.[5][6][7] The synthesis of Ko143 utilizes (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate as a key starting material for the introduction of a chiral center.[5]

Experimental Protocol: Ytterbium Triflate-Promoted Coupling in Ko143 Synthesis

Two synthetic routes for Ko143 have been reported, with an improved procedure involving the ytterbium triflate-promoted coupling between 6-methoxyindole and optically active (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate to form the key 6-methoxytryptophan derivative intermediate.[5]

-

Reactants: 6-methoxyindole, (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate (CAS 104597-98-0), Ytterbium triflate (Yb(OTf)₃).

-

Solvent: Dichloromethane (CH₂Cl₂).

-

Procedure: To a solution of 6-methoxyindole and (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate in dichloromethane at room temperature, ytterbium triflate is added as a catalyst. The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched with water and the organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired 6-methoxytryptophan derivative.

Total Synthesis of (-)-Clavicipitic Acid

(-)-Clavicipitic acid is a natural product whose total synthesis has been achieved using (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate.[3] This synthesis features a Lewis acid-promoted ring-opening of the aziridine with a 4-boronated indole to generate a key tryptophan derivative.

Biological Activities and Uses

While primarily a synthetic intermediate, (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate and its derivatives have shown potential biological activities, particularly in the context of cancer therapy.

Inhibition of Protein Disulfide Isomerase A1 (PDIA1)

PDIA1 Signaling Pathway

PDIA1 catalyzes the formation, breakage, and rearrangement of disulfide bonds in newly synthesized proteins within the endoplasmic reticulum (ER). This process is essential for proper protein folding and function. Inhibition of PDIA1 leads to an accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) and ER stress, which can ultimately lead to apoptosis.

Cytotoxicity Against Cancer Cell Lines

(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate has demonstrated significant cytotoxicity against various human cancer cell lines, including prostate carcinoma (DU-145) and breast adenocarcinoma (MCF7).[1] This cytotoxic activity is attributed to its ability to inhibit PDIA1, leading to apoptosis.[1] While specific IC50 values for CAS 104597-98-0 are not widely reported, studies on similar aziridine derivatives have shown potent anticancer activity. For instance, some aziridinyl galactopyranoside derivatives have shown IC50 values in the micromolar range against various cancer cell lines.[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., (S)-1-benzyl 2-methyl aziridine-1,2-dicarboxylate) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate (CAS 104597-98-0) is a highly valuable chiral building block in synthetic chemistry, enabling the stereoselective synthesis of complex and biologically active molecules. Its utility has been demonstrated in the synthesis of potent pharmaceutical agents like the BCRP inhibitor Ko143. Furthermore, the aziridine moiety imparts potential biological activity, with derivatives showing promise as PDIA1 inhibitors and cytotoxic agents against cancer cells. Further research is warranted to fully elucidate the therapeutic potential of this compound and its analogs, including the determination of specific IC50 values and in vivo efficacy studies. This technical guide provides a foundational understanding of the properties and uses of CAS 104597-98-0 to support ongoing and future research endeavors in drug discovery and development.

References

- 1. (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate | RUO [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. caymanchem.com [caymanchem.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20220267289A1 - Selective bcrp/abcg2 transporter inhibitors as agents to abolish resistance to anti-cancer agents - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Aziridines: A Technical Guide to Synthesis, Reactivity, and Application

Introduction: The Enduring Potential of the Strained Ring

Aziridines, the nitrogen-containing analogs of epoxides, are three-membered heterocyclic compounds that have captivated the attention of synthetic chemists for over a century.[1] Their inherent ring strain, approximately 27 kcal/mol, renders them highly reactive and thus exceptionally valuable as synthetic intermediates.[2][3] This guide focuses on chiral aziridines, molecules that have become indispensable building blocks in the asymmetric synthesis of complex nitrogen-containing compounds, including a vast array of pharmaceuticals and natural products.[4][5][6] The ability to control the stereochemistry of these versatile synthons has streamlined the drug discovery process and opened new avenues for the creation of novel therapeutics.[4][7][8]

This document provides an in-depth exploration of the core principles of chiral aziridine chemistry, designed for researchers, scientists, and professionals in drug development. We will delve into the intricacies of their stereoselective synthesis, the nuances of their reactivity, and their ever-expanding applications in modern organic chemistry.

Part 1: The Art of Asymmetric Aziridination: Crafting Chirality

The enantioselective synthesis of aziridines is a cornerstone of their utility. Numerous strategies have been developed to introduce chirality into the aziridine ring with high levels of control. These methods can be broadly categorized into several key approaches.[6][9]

Catalytic Asymmetric Aziridination of Alkenes

The direct transfer of a nitrene or nitrenoid species to an alkene is one of the most powerful methods for constructing chiral aziridines.[5][9] This approach, analogous to alkene epoxidation, relies on the use of a chiral catalyst to control the stereochemical outcome of the reaction.

Mechanism of Metal-Catalyzed Nitrene Transfer:

A general mechanism involves the reaction of a nitrene precursor, such as a sulfonyl- or aryl-iminoiodinane, with a transition metal catalyst to form a metal-nitrenoid intermediate. This intermediate then reacts with the alkene to form the aziridine. The chiral ligands coordinated to the metal center dictate the facial selectivity of the nitrene transfer, leading to the formation of one enantiomer in excess.

Caption: Generalized catalytic cycle for metal-catalyzed aziridination of alkenes.

A variety of transition metals, including copper, rhodium, and ruthenium, have been successfully employed in these reactions, each with its own unique set of effective chiral ligands.[7][10] For instance, copper complexes with bis(oxazoline) ligands have shown remarkable efficacy in the aziridination of styrenes.[5] Rhodium catalysts are also highly effective, particularly for a broad range of alkenes.[10]

Asymmetric Aziridination of Imines

An alternative and equally important strategy involves the reaction of an imine with a carbene or carbenoid, often generated from a diazo compound.[11][12] This approach is particularly useful for the synthesis of aziridine-2-carboxylates. Chiral Lewis acids or Brønsted acids can be used to catalyze these reactions with high diastereo- and enantioselectivity.[11][13]

The Aza-Darzens Reaction:

A prominent example is the aza-Darzens reaction, which involves the condensation of an imine with an α-haloester enolate. Asymmetric variants of this reaction utilize chiral auxiliaries or catalysts to control the stereochemistry of the newly formed stereocenters.

Intramolecular Cyclization of Chiral Precursors

Chiral aziridines can also be synthesized through the intramolecular cyclization of appropriately functionalized chiral precursors, such as 2-amino alcohols.[14][15][16] This method provides a reliable route to enantiomerically pure aziridines, especially when the starting materials are derived from the chiral pool, such as amino acids.[14][15]

Step-by-Step Protocol for Aziridine Synthesis from a 2-Amino Alcohol:

-

N-Protection: The amino group of the 2-amino alcohol is first protected, often with a tosyl (Ts) group, to enhance the acidity of the N-H proton and to activate the nitrogen for the subsequent cyclization.

-

Hydroxyl Group Activation: The hydroxyl group is converted into a good leaving group, for example, by tosylation or mesylation.

-

Base-Mediated Cyclization: Treatment with a base promotes an intramolecular SN2 reaction, where the nitrogen nucleophile displaces the leaving group to form the aziridine ring.

Caption: Workflow for the synthesis of chiral aziridines from 2-amino alcohols.

Part 2: The Reactivity of Chiral Aziridines: A Gateway to Molecular Diversity

The synthetic utility of chiral aziridines stems from their propensity to undergo regio- and stereoselective ring-opening reactions.[17][18][19] This reactivity allows for the introduction of a wide range of functional groups, providing access to a diverse array of chiral amines, amino alcohols, and other valuable nitrogen-containing molecules.[20][21]

Nucleophilic Ring-Opening: A Matter of Regio- and Stereocontrol

The regioselectivity of nucleophilic attack on the aziridine ring is a critical aspect of their chemistry and is primarily governed by the nature of the substituent on the nitrogen atom.[2][17][22]

-

Activated Aziridines: When the nitrogen atom bears an electron-withdrawing group (e.g., sulfonyl, acyl), the aziridine is considered "activated."[17][23] Under basic or neutral conditions, the ring-opening typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[2] This process occurs with inversion of configuration at the center of attack.

-

Non-Activated Aziridines: Aziridines with electron-donating groups on the nitrogen (e.g., alkyl) are "non-activated" and are less reactive.[17][22] Ring-opening of these aziridines often requires acid catalysis to protonate the nitrogen, forming a more reactive aziridinium ion.[2][24] The subsequent nucleophilic attack can exhibit more SN1-like character, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge.[2]

Table 1: Regioselectivity of Nucleophilic Ring-Opening of Aziridines

| Aziridine Type | Reaction Conditions | Predominant Site of Attack | Mechanism |

| Activated (N-sulfonyl, N-acyl) | Basic/Neutral | Less substituted carbon | SN2 |

| Non-activated (N-alkyl) | Acidic | More substituted carbon | SN1-like |

Rearrangement Reactions: Expanding the Synthetic Toolkit

Beyond simple ring-opening, chiral aziridines can undergo a variety of rearrangement reactions, further expanding their synthetic utility.[25][26][27]

-

The Aza-Payne Rearrangement: This is an equilibrium between an N-substituted 2,3-epoxy-1-amine and the corresponding 1-amino-2,3-epoxide, which can be influenced by the choice of N-substituent and reaction conditions.

-

Thermal and Photochemical Rearrangements: Under thermal or photochemical conditions, the aziridine ring can open to form an azomethine ylide, a 1,3-dipole that can participate in cycloaddition reactions with various dipolarophiles.[28]

Aziridines as Chiral Ligands and Auxiliaries

The chirality inherent in these three-membered rings can be leveraged in asymmetric catalysis. Chiral aziridines have been employed as ligands for transition metals and as chiral auxiliaries to control the stereochemical outcome of reactions.[8][18][26]

Part 3: Applications in Drug Development and Natural Product Synthesis

The unique structural and reactive properties of chiral aziridines have positioned them as key intermediates in the synthesis of numerous biologically active molecules.[4][22][29][30]

-

Pharmaceuticals: The aziridine motif is present in several potent anti-tumor agents, including Mitomycin C.[6][22][29][30] Furthermore, the ring-opening of chiral aziridines provides a powerful method for the synthesis of enantiopure amino alcohols and diamines, which are common structural motifs in a wide range of pharmaceuticals.

-

Natural Products: The stereocontrolled transformations of chiral aziridines have been instrumental in the total synthesis of complex natural products, such as alkaloids and amino acids.[15]

Conclusion: A Bright Future for a Strained Ring

Chiral aziridine chemistry continues to be a vibrant and rapidly evolving field of research. The development of new and more efficient catalytic methods for their asymmetric synthesis, coupled with a deeper understanding of their diverse reactivity, will undoubtedly lead to even more sophisticated applications in the years to come. For researchers and scientists in drug development and organic synthesis, a thorough understanding of the principles outlined in this guide is essential for harnessing the full synthetic potential of these remarkable three-membered heterocycles.

References

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. benchchem.com [benchchem.com]

- 3. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. blogs.rsc.org [blogs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. Aziridine synthesis [organic-chemistry.org]

- 13. Multi-Component Catalytic Asymmetric Aziridination of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of aziridines from amino alcohols | CoLab [colab.ws]

- 17. scispace.com [scispace.com]

- 18. Chiral Aziridines—Their Synthesis and Use in Stereoselective Transformations | Scilit [scilit.com]

- 19. scispace.com [scispace.com]

- 20. Nucleophilic ring opening reactions of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Unexplored Nucleophilic Ring Opening of Aziridines [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 27. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]

- 28. m.youtube.com [m.youtube.com]

- 29. news-medical.net [news-medical.net]

- 30. New Catalyst for Asymmetric Synthesis of Aziridine Aids Development of Novel Drugs | Technology Networks [technologynetworks.com]

The Decisive Role of N-Protecting Groups in the Stability and Reactivity of Aziridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The aziridine motif, a three-membered heterocycle containing a nitrogen atom, is a cornerstone of modern organic synthesis and medicinal chemistry. Its inherent ring strain, a consequence of acute bond angles, endows it with a unique reactivity profile, making it a valuable synthetic intermediate for the construction of complex nitrogen-containing molecules. However, this reactivity is a double-edged sword, often leading to challenges in stability. The substituent on the aziridine nitrogen, known as the N-protecting group (N-Z), plays a paramount role in modulating this delicate balance between stability and reactivity. This technical guide provides a comprehensive analysis of the influence of various N-Z protecting groups on the stability of the aziridine ring, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Dichotomy of Aziridine Activation: Electron-Withdrawing vs. Electron-Donating Groups

The stability of an aziridine is fundamentally dictated by the electronic nature of its N-substituent. This leads to a broad classification of aziridines into two categories: "activated" and "non-activated".[1][2]

Activated Aziridines: These possess electron-withdrawing groups (EWGs) on the nitrogen atom, such as sulfonyl (e.g., tosyl, nosyl), acyl (e.g., acetyl, benzoyl), and carbamate (e.g., Boc, Cbz) groups. EWGs decrease the electron density on the nitrogen, which in turn renders the ring carbons more electrophilic and thus more susceptible to nucleophilic attack.[3] This "activation" enhances the reactivity of the aziridine, facilitating ring-opening reactions under milder conditions. However, this increased reactivity inherently corresponds to lower stability.

Non-Activated Aziridines: These bear electron-donating groups (EDGs), such as alkyl or aryl moieties, on the nitrogen. EDGs increase the electron density on the nitrogen atom, making the aziridine ring less electrophilic. Consequently, non-activated aziridines are generally more stable and less reactive towards nucleophiles.[2] Their ring-opening often necessitates harsher conditions or prior activation, for instance, by protonation with an acid to form a more reactive aziridinium ion.[4]

Quantitative Insights into Aziridine Stability

The influence of the N-protecting group on aziridine stability can be quantified by examining the activation energy (ΔE‡) required for nucleophilic ring-opening. A lower activation energy corresponds to a less stable, more reactive aziridine. Theoretical calculations provide a clear illustration of this trend.

| N-Protecting Group | Type | Nucleophile | Calculated Activation Energy (ΔE‡) [kcal/mol] |

| Hydrogen (N-H) | Non-activating | Acetate | 32.1 |

| Mesyl (N-Ms) | Activating (Sulfonyl) | Acetate | 7.0 |

| Triflyl (N-Tf) | Strongly Activating (Sulfonyl) | Acetate | -2.7 |

This data, based on quantum chemical calculations, demonstrates the profound activating effect of sulfonyl groups on the aziridine ring, drastically lowering the energy barrier for nucleophilic attack.[5]

Experimentally, the stability of aziridines can be assessed by monitoring their decomposition or reaction kinetics under specific conditions (e.g., acidic, basic, or thermal stress). For instance, the half-life (T1/2) of N-substituted aryl-azetidines (a related strained four-membered ring system) under acidic conditions (pH 1.8) shows a clear correlation with the basicity of the azetidine nitrogen, which is influenced by the N-substituent. While direct comparative half-life data for a range of N-protected aziridines under identical conditions is sparse in the literature, the general principles of electronic effects allow for a qualitative ranking of stability.

General Stability Trend (Qualitative):

N-Alkyl/N-Aryl > N-Boc/N-Cbz > N-Acyl > N-Sulfonyl

Mechanistic Pathways Influenced by N-Protecting Groups

The nature of the N-Z group not only affects the rate of ring-opening but also influences the mechanistic pathway.

Nucleophilic Ring-Opening

The ring-opening of N-activated aziridines with nucleophiles typically proceeds via an SN2 mechanism . The nucleophile attacks one of the electrophilic ring carbons, leading to a concerted bond-breaking of the opposite C-N bond with inversion of stereochemistry at the site of attack.

Caption: SN2 Ring-Opening of an N-Activated Aziridine.

For non-activated aziridines, ring-opening under acidic conditions proceeds through a protonated aziridinium ion intermediate. The subsequent nucleophilic attack can exhibit characteristics of both SN1 and SN2 pathways . If a carbocation can be stabilized at one of the ring carbons (e.g., by a phenyl group), the reaction will have more SN1 character, with the nucleophile attacking the more substituted carbon.

Caption: Acid-Catalyzed Ring-Opening Pathways.

1,3-Dipolar Cycloaddition

Certain N-substituted aziridines, particularly those with electron-withdrawing groups, can undergo thermal or photochemical electrocyclic ring-opening to form azomethine ylides. These intermediates are 1,3-dipoles that can be trapped by dipolarophiles in a [3+2] cycloaddition reaction to generate five-membered nitrogen-containing heterocycles. The stereochemistry of the ring-opening (conrotatory or disrotatory) is governed by the Woodward-Hoffmann rules.

Caption: 1,3-Dipolar Cycloaddition via Azomethine Ylide.

Experimental Protocols

Synthesis of N-Protected Aziridines

This one-pot procedure is a modification of the Wenker synthesis and is suitable for a range of amino alcohols.

-

Method A (for sterically hindered amino alcohols):

-

To a stirred mixture of the 2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.

-

Stir the mixture for 6 hours.

-

Add toluene (5 mL), filter off the solid, and evaporate the solvents under reduced pressure.

-

Purify the crude product by crystallization, distillation, or column chromatography.

-

-

Method B (for less hindered amino alcohols):

-

To a vigorously stirred mixture of potassium hydroxide (2.0 g), the 2-amino alcohol (1.0 mmol), water (2.0 mL), and dichloromethane (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.

-

After 30 minutes, add ice and water.

-

Separate the organic layer, wash with water, dry over magnesium sulfate, and evaporate the solvent.

-

Purify the crude product.

-

This method is effective for the synthesis of N-carbamate protected aziridines from N-protected imines.

-

Generate the N-Boc or N-Cbz imine by standard condensation methods.

-

In a typical procedure, a chiral Zn-ProPhenol catalyst promotes an enantioselective Mannich reaction between the N-protected imine and a cyclic α-chloroketone to form a 1,2-chloroamine intermediate.

-

Treat the intermediate with a base (e.g., potassium carbonate) to induce intramolecular cyclization to the corresponding N-Boc or N-Cbz aziridine.

This protocol utilizes a modified aza-Darzens approach.

-

Prepare a solution of lithium diisopropylamide (LDA) (1.5 equiv) in THF at 0 °C.

-

In a separate flask, prepare a suspension of fused zinc chloride (1.5 equiv) and allyl bromide (1.0 equiv) in THF at -78 °C.

-

Add the LDA solution dropwise to the zinc chloride/allyl bromide suspension.

-

After stirring, add the N-diphenylphosphinyl imine (1.0 equiv) to the reaction mixture.

-

After the reaction is complete, quench and work up the reaction.

-

Purify the resulting vinyl aziridine by column chromatography.

Assessment of Aziridine Stability

This method allows for the real-time kinetic analysis of aziridine ring-opening.

-

Prepare a solution of the N-protected aziridine in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

-

Initiate the decomposition by adding the desired reagent (e.g., an acid or a nucleophile).

-

Acquire 1H NMR spectra at regular time intervals.

-

Determine the concentration of the starting aziridine and the ring-opened product at each time point by integrating their characteristic signals relative to the internal standard.

-

Plot the natural logarithm of the aziridine concentration versus time to determine the rate constant of the decomposition.

Caption: Workflow for Assessing Aziridine Stability.

Conclusion

The N-Z protecting group is not merely an inert spectator in the chemistry of aziridines; it is a critical determinant of their stability and reactivity. Electron-withdrawing groups "activate" the aziridine ring, lowering its stability and facilitating nucleophilic ring-opening, a feature that is widely exploited in organic synthesis. Conversely, electron-donating groups "deactivate" the ring, enhancing its stability at the cost of reduced reactivity. A thorough understanding of these electronic effects, supplemented by the quantitative data and experimental protocols provided in this guide, is essential for the rational design of synthetic strategies involving aziridines and for the development of novel aziridine-containing therapeutics with optimized stability and biological activity profiles. The strategic selection of the N-protecting group allows chemists to fine-tune the properties of the aziridine ring, unlocking its full potential as a versatile building block in the molecular sciences.

References

- 1. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aziridine synthesis by ring closure reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies [mdpi.com]

Synthesis of Chiral Aziridines: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral aziridines are versatile three-membered nitrogen-containing heterocycles of significant interest in organic synthesis and medicinal chemistry. Their inherent ring strain makes them valuable synthetic intermediates for the stereoselective synthesis of a wide range of nitrogenous compounds, including amino acids, amino alcohols, and complex alkaloids. This guide provides an in-depth overview of the core strategies for the asymmetric synthesis of chiral aziridines, complete with detailed experimental protocols, comparative data, and mechanistic visualizations to aid researchers in this field.

Aziridination of Alkenes

The direct aziridination of alkenes is one of the most atom-economical and widely employed methods for the synthesis of aziridines. This approach typically involves the reaction of an alkene with a nitrene source, often facilitated by a chiral transition metal catalyst.

Copper-Catalyzed Asymmetric Aziridination

Copper complexes are among the most studied catalysts for the enantioselective aziridination of alkenes. Chiral ligands, such as bis(oxazolines) (BOX) and diimines, are commonly used to induce asymmetry. The reaction typically employs a nitrene precursor like a sulfonyl- or aryl-substituted iminoiodinane.

General Reaction Scheme:

Experimental Protocol: Copper-Catalyzed Asymmetric Aziridination of Styrene

To a solution of CuOTf (5.0 mol%) and a chiral bis(oxazoline) ligand (6.0 mol%) in benzene, the alkene (e.g., styrene, 1.0 equiv) is added. The mixture is stirred at room temperature for 30 minutes. The nitrene precursor, (N-(p-toluenesulfonyl)imino)phenyliodinane (PhI=NTs, 1.1 equiv), is then added, and the reaction is stirred for approximately 24 hours. The reaction progress can be monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the chiral aziridine.[1]

Table 1: Copper-Catalyzed Asymmetric Aziridination of Various Alkenes

| Entry | Alkene | Ligand | Yield (%) | ee (%) | Reference |

| 1 | Styrene | Bis(oxazoline) A | 89 | 63 | [1] |

| 2 | trans-β-Methylstyrene | Bis(oxazoline) A | 62 | 70 | [1] |

| 3 | Phenyl Cinnamate | Bis(oxazoline) B | 64 | 97 | [1] |

| 4 | 6-Cyano-2,2-dimethylchromene | Diimine C | >95 | >98 | [1] |

Rhodium-Catalyzed Asymmetric Aziridination

Rhodium catalysts have emerged as powerful tools for the aziridination of a broader range of alkenes, including challenging unactivated terminal alkenes. Chiral cyclopentadienyl (Cpx) rhodium(III) complexes and dirhodium(II) tetracarboxylates are notable examples.

Experimental Protocol: Rhodium-Catalyzed Aziridination of an Unactivated Alkene

In a nitrogen-filled glovebox, the Rh(III) indenyl catalyst (2.5 mol%), CsOAc (0.1 equiv), and AgSbF6 (0.3 equiv) are added to a reaction vial. The nitrene source (1.3 equiv) is then added. The vial is sealed and removed from the glovebox. Under a nitrogen atmosphere, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 0.1 M) is added, followed by the unactivated alkene (1.0 equiv). The reaction is stirred at room temperature for 24 hours. The crude reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The residue is purified by preparative TLC to yield the desired aziridine.

Table 2: Rhodium-Catalyzed Asymmetric Aziridination of Unactivated Alkenes

| Entry | Alkene | Yield (%) | er |

| 1 | 1-Octene | 77 | 95:5 |

| 2 | Allylbenzene | 65 | 94:6 |

| 3 | Vinylcyclohexane | 14 | 91:9 |

| 4 | (Z)-4-Octene | 61 | 86:14 |

Ring-Closing Reactions

The intramolecular cyclization of 1,2-functionalized precursors, such as amino alcohols, is a classical and reliable method for constructing the aziridine ring. This approach offers excellent stereocontrol as the stereochemistry of the starting material directly translates to the product.

From 1,2-Amino Alcohols

The conversion of 1,2-amino alcohols to aziridines typically involves activation of the hydroxyl group as a leaving group, followed by intramolecular nucleophilic substitution by the amino group. One-pot procedures have been developed to streamline this process.

Reaction Workflow:

Experimental Protocol: One-Pot Synthesis of N-Tosylaziridines from Amino Alcohols

Method A (for more substituted amino alcohols): To a stirred mixture of the amino alcohol (1.0 mmol) and K2CO3 (4.0 mmol) in acetonitrile (2.0 mL), tosyl chloride (2.2 mmol) is added portionwise at room temperature. After 6 hours, toluene (5 mL) is added, the solid is filtered off, and the solvents are evaporated to give the crude aziridine, which can be further purified by chromatography.[2]

Method B (for less hindered amino alcohols): To a vigorously stirred mixture of the amino alcohol (1.0 mmol), concentrated aqueous potassium hydroxide (2.0 g in 2.0 mL water), and dichloromethane (2.0 mL), tosyl chloride (2.5 mmol) is added portionwise at room temperature. After 30 minutes, ice and water are added, and the organic layer is separated, washed with water, dried over MgSO4, and evaporated to yield the aziridine.[2]

Table 3: Synthesis of (S)-N-Tosylaziridines from (S)-Amino Alcohols [2]

| Entry | R group of Amino Alcohol | Method | Yield (%) |

| 1 | H | B | 74 |

| 2 | CH3 | B | 78 |

| 3 | C2H5 | B | 86 |

| 4 | (CH3)2CH | A | 75 |

| 5 | CH3(CH2)2 | A | 82 |

| 6 | (CH3)2CHCH2 | A | 76 |

Reactions of Imines

The reaction of imines with a C1 synthon is another powerful strategy for aziridine synthesis. The aza-Darzens reaction and related processes allow for the diastereoselective and enantioselective construction of highly substituted aziridines.

Aza-Darzens Reaction

The aza-Darzens reaction involves the condensation of an imine with an enolate or a carbenoid bearing a leaving group at the α-position. The use of chiral auxiliaries, such as N-sulfinylimines, provides excellent stereocontrol.

Diastereoselective Aza-Darzens Reaction of N-Sulfinylimines

Experimental Protocol: A solution of an α-bromo ester (1.2 equiv) in THF is added to a solution of lithium bis(trimethylsilyl)amide (LHMDS, 1.2 equiv) in THF at -78 °C. After stirring for 30 minutes, a solution of the N-sulfinylimine (1.0 equiv) in THF is added dropwise. The reaction is stirred at -78 °C for 2-4 hours. The reaction is then quenched with saturated aqueous NH4Cl solution and warmed to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The residue is purified by flash chromatography to afford the chiral N-sulfinylaziridine.[3]

Table 4: Diastereoselective Synthesis of Aziridines from N-tert-Butanesulfinyl Imines [3]

| Entry | Imine R group | Ester R' group | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Ph | Me | 77 | >98:2 |

| 2 | 4-MeO-C6H4 | Me | 65 | >98:2 |

| 3 | 2-Naphthyl | Me | 73 | >98:2 |

| 4 | Ph | Et | 75 | >98:2 |

| 5 | Ph | tBu | 68 | >98:2 |

Nucleophilic Addition to 2H-Azirines

2H-Azirines are strained three-membered heterocycles that can serve as precursors to chiral aziridines through stereoselective nucleophilic addition to the C=N bond. This method allows for the synthesis of aziridines with a quaternary stereocenter.

Logical Flow for Synthesis via 2H-Azirines:

Experimental Protocol: Asymmetric Nucleophilic Addition to a 2H-Azirine-2-carboxylate

To an oven-dried Schlenk tube under an argon atmosphere, a copper(I) catalyst precursor (e.g., Cu(OAc)2, 2.5 mol%) and a chiral phosphine ligand (e.g., (R,R)-Ph-BPE, 5.5 mol%) are added. Anhydrous toluene (0.1 M) is added, and the mixture is stirred at room temperature for 30 minutes. The mixture is then cooled to the desired reaction temperature (e.g., -60 °C). The racemic 2H-azirine-2-carboxylate (1.0 equiv) is added, followed by the slow addition of a hydride source (e.g., dimethoxymethylsilane, 1.2 equiv) via syringe pump over several hours. The reaction progress is monitored, and upon reaching approximately 50% conversion for kinetic resolution, the reaction is quenched with saturated aqueous NH4Cl. The product is extracted, dried, and purified by chromatography to separate the enantioenriched aziridine and the unreacted enantioenriched 2H-azirine.[4]

Table 5: Copper-Hydride Catalyzed Reductive Kinetic Resolution of 2H-Azirines [4]

| Entry | 2H-Azirine Substituent | Yield (%) of Aziridine | ee (%) of Aziridine |

| 1 | Phenyl | 45 | 92 |

| 2 | 4-Chlorophenyl | 48 | 94 |

| 3 | 2-Thienyl | 46 | 90 |

| 4 | Cyclohexyl | 42 | 88 |

This guide provides a foundational overview of key methodologies for the synthesis of chiral aziridines. For more specific applications and substrate scopes, consulting the primary literature cited is highly recommended. The continued development of novel catalysts and synthetic strategies promises to further expand the accessibility and utility of these valuable chiral building blocks.

References

The Advent of Activated Aziridines: A Technical Guide to their Synthesis and Transformative Role in Modern Chemistry

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and profound significance of activated aziridines in modern organic chemistry. This document details key experimental protocols, quantitative data, and the intricate signaling pathways and experimental workflows associated with these versatile three-membered heterocycles.

Activated aziridines, nitrogen-containing three-membered rings bearing an electron-withdrawing group on the nitrogen atom, have emerged from relative obscurity to become powerful and versatile intermediates in organic synthesis. Their inherent ring strain, coupled with the electronic activation of the nitrogen, renders them highly susceptible to a variety of regio- and stereoselective transformations. This unique reactivity has positioned them as invaluable building blocks for the construction of complex nitrogen-containing molecules, with significant implications for drug discovery and development. This guide provides an in-depth exploration of the world of activated aziridines, from their synthesis to their application in creating valuable molecular architectures.

The Activation Concept: Unlocking Aziridine Reactivity

The term "activated" distinguishes these aziridines from their "non-activated" counterparts, which bear electron-donating groups on the nitrogen atom. This activation is crucial for their enhanced reactivity towards nucleophiles. The electron-withdrawing group polarizes the C-N bonds of the aziridine ring, making the ring carbons more electrophilic and susceptible to nucleophilic attack. Common activating groups include sulfonyl (e.g., tosyl, mesyl), acyl (e.g., acetyl, benzoyl), and carbamate (e.g., Boc, Cbz) moieties.

The choice of activating group is not merely a matter of enhancing reactivity; it also influences the stability of the aziridine and can be strategically chosen to be removable under specific conditions, liberating the free amine in the final product.

Synthesis of Activated Aziridines: A Multitude of Methodologies

A variety of synthetic routes have been developed to access activated aziridines, each with its own advantages and substrate scope.

Intramolecular Cyclization

One of the most classical and reliable methods for aziridine synthesis is the intramolecular cyclization of 1,2-amino alcohols, 1,2-haloamines, or related precursors. This approach involves the activation of a hydroxyl or halide leaving group, followed by an intramolecular nucleophilic substitution by the nitrogen atom.

Nitrene and Carbene Additions

The addition of nitrene or carbene species to double or imine bonds, respectively, provides a direct route to the aziridine ring. Transition metal catalysts, particularly those based on copper, rhodium, and iron, have been extensively developed to promote these reactions with high efficiency and stereoselectivity. Recent advances have also seen the emergence of metal-free and photocatalytic methods for these transformations.[1]

Asymmetric Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of numerous asymmetric strategies for aziridine synthesis. These include the use of chiral catalysts, chiral auxiliaries, and kinetic resolutions of racemic mixtures. Chiral Lewis acids and organocatalysts have proven particularly effective in achieving high levels of enantioselectivity.

Key Synthetic Transformations of Activated Aziridines

The synthetic utility of activated aziridines lies in their diverse and predictable reactivity.

Nucleophilic Ring-Opening Reactions

The cornerstone of activated aziridine chemistry is their facile ring-opening by a wide range of nucleophiles. This reaction proceeds with high regioselectivity, typically with the nucleophile attacking the less sterically hindered carbon atom in a bimolecular nucleophilic substitution (SN2) fashion. This transformation provides a powerful tool for the stereospecific introduction of two vicinal functional groups. A vast array of nucleophiles, including organometallics (e.g., Grignard reagents, organocuprates), amines, thiols, azides, and enolates, have been successfully employed in these reactions.

[3+2] Cycloaddition Reactions

Activated aziridines can serve as precursors to azomethine ylides upon thermal or photochemical ring-opening. These 1,3-dipoles can then participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered nitrogen-containing heterocycles like pyrrolidines.[2][3][4] This strategy offers a convergent and stereocontrolled approach to these important structural motifs.

Quantitative Data Summary

The following tables summarize key quantitative data for representative reactions involving activated aziridines, highlighting their efficiency and selectivity.

Table 1: Synthesis of Activated Aziridines

| Activating Group | Olefin/Imine | Catalyst/Reagent | Yield (%) | ee (%) / dr | Reference |

| N-Tosyl | Styrene | Cu(I)/Bis(oxazoline) | 85 | 91 | [5] |

| N-Boc | Benzaldehyde N-Boc imine | Chiral Phosphoric Acid | 94 | 97 | [6] |

| N-H | Styrene | Rh₂(esp)₂ / HOSA | 86 | N/A | [7][8] |

| N-Phthalimido | 2-B(pin) substituted allylic alcohol | PhI(OAc)₂ | 78 | >15:1 dr | [9][10] |

| N-Acyl | Styrene | Sulfur Ylide | 75 | >95 | [11] |

Table 2: Nucleophilic Ring-Opening of Activated Aziridines

| Aziridine | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| N-Tosyl-2-phenylaziridine | Aniline | Catalyst-free, neat | 1,2-Diamino-1,2-diphenylethane derivative | 95 | [12] |

| N-Boc-2-methylaziridine | Me₂CuLi (Gilman reagent) | THF | N-Boc-2-aminopropane derivative | High | [13][14] |

| N-Pymisyl-2-methylaziridine | Organocuprate | THF | Ring-opened sulfonamide | High | [13] |

| N-Tosylaziridine | N-Tosylhydrazone | BF₃·OEt₂ | Ring-opened product | 85 | [15] |

| N-Alkyl aziridine | B₂pin₂ | CuCl/t-BuOK | β-Aminoboronate ester | 70-90 | [16][17] |

Table 3: [3+2] Cycloaddition Reactions of Activated Aziridines

| Aziridine | Dipolarophile | Catalyst/Conditions | Product | Yield (%) | dr | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | N-Sulfonyl aziridine | Alkene | Lewis Acid | 1-Azaspiro[4.n]alkane | Good | N/A |[3] | | Donor-acceptor aziridine | Alkyne | Al₂O₃ | Pyrroline | 80 | >20:1 |[7] | | N-Tosyl aziridine | Electron-rich alkene | Y(OTf)₃ | Substituted pyrrolidine | High | High |[18][19] | | N-Tosyl aziridine | Dimethyl acetylenedicarboxylate | Pyridine | 1-Azadiene | Good | N/A |[4][20] |

Signaling Pathways and Experimental Workflows

The principles of activated aziridine chemistry extend into biological systems and streamlined synthetic processes.

Mechanism of Action of Aziridine-Containing Anticancer Drugs

Several potent anticancer drugs, such as Mitomycin C, contain an aziridine moiety. Their mechanism of action involves the reductive activation of the molecule within the cell, leading to the formation of a highly reactive electrophile. This intermediate then crosslinks DNA strands, inhibiting DNA replication and ultimately leading to apoptosis of the cancer cell.[2][10][21][22][23][24]

Experimental Workflow for Catalyst Optimization in Asymmetric Aziridination

The development of new catalytic systems for asymmetric aziridination often follows a systematic workflow to identify the optimal catalyst and reaction conditions for achieving high enantioselectivity.

Continuous-Flow Synthesis of Activated Aziridines

Continuous-flow chemistry offers several advantages for the synthesis of potentially hazardous or unstable intermediates like activated aziridines, including improved safety, scalability, and reaction control. A typical setup involves pumping solutions of the reactants through a heated microreactor where the reaction takes place, followed by in-line purification.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis and reaction of representative activated aziridines.

Synthesis of N-Tosyl-2-phenylaziridine from Styrene

Materials:

-

Styrene

-

N-tosyliminophenyliodinane (PhI=NTs)

-

Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·C₇H₈)

-

Acetonitrile (anhydrous)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add CuOTf·C₇H₈ (5 mol%).

-

Add anhydrous acetonitrile to dissolve the catalyst.

-

Add styrene (1.0 equivalent) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add PhI=NTs (1.1 equivalents) portion-wise over 10 minutes.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 10 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-tosyl-2-phenylaziridine as a white solid.

Ring-Opening of N-Boc-2-phenylaziridine with a Gilman Reagent

Materials:

-

N-Boc-2-phenylaziridine

-

Copper(I) iodide (CuI)

-

Methyllithium (MeLi) in diethyl ether

-

Tetrahydrofuran (THF, anhydrous)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add CuI (1.0 equivalent).

-

Add anhydrous THF and cool the suspension to -78 °C.

-

Slowly add MeLi (2.0 equivalents) to the suspension and stir for 30 minutes at -78 °C to form the Gilman reagent (Me₂CuLi).

-

In a separate flask, dissolve N-Boc-2-phenylaziridine (1.0 equivalent) in anhydrous THF.

-

Slowly add the solution of the aziridine to the pre-formed Gilman reagent at -78 °C.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the ring-opened product.

[3+2] Cycloaddition of N-Tosyl-2-phenylaziridine with Dimethyl Acetylenedicarboxylate (DMAD)

Materials:

-

N-Tosyl-2-phenylaziridine

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Toluene (anhydrous)

Procedure:

-

To a sealed tube, add N-tosyl-2-phenylaziridine (1.0 equivalent) and anhydrous toluene.

-

Add DMAD (1.2 equivalents) to the solution.

-

Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the corresponding dihydropyrrole derivative.

Conclusion

The discovery and development of activated aziridines have provided synthetic chemists with a powerful and versatile tool for the construction of complex nitrogen-containing molecules. Their predictable reactivity in ring-opening and cycloaddition reactions, coupled with the increasing availability of efficient and stereoselective synthetic methods, ensures their continued importance in both academic research and industrial applications, particularly in the quest for new therapeutic agents. The ongoing exploration of novel activation strategies and catalytic systems promises to further expand the synthetic utility of these remarkable three-membered heterocycles.

References

- 1. Deprotection of sulfonyl aziridines [diva-portal.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. Diastereoselective control through hydrogen bonding in the aziridination of the chiral allylic alcohols by acetoxyaminoquinazolinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diastereoselective Aziridination of 2-B(pin) Substituted Allylic Alcohols: An Efficient Approach to Novel Organoboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diastereoselective aziridination of 2-B(pin)-substituted allylic alcohols: an efficient approach to novel organoboron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfur ylide promoted synthesis of N-protected aziridines: a combined experimental and computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. [PDF] Deprotection of Sulfonyl Aziridines | Semantic Scholar [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. Lewis acid-catalyzed formal [3+2] cycloadditions of N-tosyl aziridines with electron-rich alkenesvia selective carbon–carbon bond cleavage - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Aziridine synthesis by aziridination [organic-chemistry.org]

- 23. pnas.org [pnas.org]

- 24. researchgate.net [researchgate.net]

Methyl (S)-(-)-N-Z-aziridine-2-carboxylate: A Comprehensive Technical Guide for Chiral Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the paramount role of Methyl (S)-(-)-N-Z-aziridine-2-carboxylate as a versatile chiral building block in modern organic synthesis. Its inherent ring strain and stereodefined center make it a powerful tool for the asymmetric synthesis of a wide array of complex molecules, particularly non-proteinogenic amino acids and bioactive natural products. This document provides a detailed overview of its synthesis, key reactions, and applications, supported by experimental protocols and quantitative data.

Core Properties and Synthesis

This compound, also known as (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate, is a colorless to yellow liquid. Its chirality and the presence of the electron-withdrawing N-benzyloxycarbonyl (Z) group activate the aziridine ring for nucleophilic attack, making it an excellent electrophile in stereoselective bond-forming reactions.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 104597-98-0[1] |

| Molecular Formula | C₁₂H₁₃NO₄[1] |

| Molecular Weight | 235.24 g/mol [1] |

| Appearance | Colorless to yellow liquid[2] |

| Density | 1.19 g/mL at 25 °C[2] |

| Boiling Point | 160 - 165 °C / 2 mmHg[2] |

| Refractive Index | n20/D 1.519[2] |

| Optical Rotation | [α]²⁰/D -30 to -22° (c=1 in Toluene) |

| ¹H NMR (CDCl₃, 400 MHz) δ | 7.40-7.28 (m, 5H), 5.21 (s, 2H), 3.75 (s, 3H), 3.21 (dd, J=6.4, 3.2 Hz, 1H), 2.68 (d, J=6.4 Hz, 1H), 2.39 (d, J=3.2 Hz, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ | 168.9, 162.8, 135.2, 128.6, 128.4, 128.2, 68.2, 52.8, 36.9, 34.2 |

The most common and efficient synthesis of this compound originates from the readily available chiral pool starting material, L-serine. The synthetic sequence involves protection of the amine, esterification of the carboxylic acid, activation of the hydroxyl group, and subsequent intramolecular cyclization.

Experimental Protocol 1: Synthesis of this compound from L-Serine

Step 1: N-Benzyloxycarbonyl-L-serine (N-Z-L-Serine) To a solution of L-serine in aqueous sodium hydroxide, benzyl chloroformate (Z-Cl) is added portion-wise at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature. After acidification, the product is extracted with an organic solvent and purified.

Step 2: N-Z-L-Serine Methyl Ester N-Z-L-serine is dissolved in methanol, and the solution is cooled to 0 °C. Thionyl chloride is added dropwise, and the reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure to yield the methyl ester.[3]

Step 3: N-Z-L-Serine Methyl Ester O-Mesylate To a solution of N-Z-L-serine methyl ester in dichloromethane at 0 °C, triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred for a few hours at 0 °C.

Step 4: this compound The crude O-mesylate is dissolved in a suitable solvent like acetone, and anhydrous potassium carbonate is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC). After filtration and removal of the solvent, the crude product is purified by column chromatography to afford the title compound.

Key Reactions: Nucleophilic Ring-Opening

The synthetic utility of this compound lies in its susceptibility to nucleophilic ring-opening reactions. These reactions proceed with high regioselectivity and stereospecificity, providing access to a diverse range of α- and β-amino acid derivatives. The regioselectivity is influenced by the nature of the nucleophile and the presence of Lewis acids.

Table 2: Regioselective Ring-Opening Reactions with Various Nucleophiles

| Nucleophile | Lewis Acid/Conditions | Major Product | Regioselectivity (α:β) | Yield (%) |

| Indole | BF₃·OEt₂ | α-substituted (β-indolyl-alanine derivative) | >95:5 | ~85 |

| Organocuprate (e.g., Me₂CuLi) | THF, -78 °C | β-substituted (α-amino acid derivative) | >95:5 | ~90 |

| Thiophenol | Cs₂CO₃ | β-substituted (S-phenyl-cysteine derivative) | >95:5 | ~92 |

| Azide (NaN₃) | NH₄Cl | β-azido-alanine derivative | >95:5 | ~95 |

Generally, soft nucleophiles and organocuprates tend to attack the less hindered β-carbon (C3) of the aziridine ring, leading to the formation of α-amino acid derivatives. In contrast, the presence of a Lewis acid can promote the attack of certain nucleophiles, such as indoles, at the more substituted α-carbon (C2), yielding β-amino acid derivatives.

Experimental Protocol 2: Lewis Acid-Promoted Ring-Opening with Indole

To a solution of this compound and indole in dry acetonitrile at 0 °C, boron trifluoride diethyl etherate (BF₃·OEt₂) is added dropwise. The reaction mixture is stirred at this temperature for several hours until the starting material is consumed. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the corresponding β-(indol-3-yl)-α-amino acid derivative.

Application in Total Synthesis: (-)-Clavicipitic Acid

A prominent example showcasing the utility of this compound is in the total synthesis of the ergot alkaloid (-)-clavicipitic acid.[4][5] In this synthesis, the chiral aziridine serves as a precursor to a key tryptophan derivative.

The synthesis commences with the regioselective ring-opening of the aziridine with 4-boronated indole, catalyzed by a Lewis acid, to install the indole moiety at the β-position of the amino acid precursor. Subsequent functional group manipulations and a key palladium-catalyzed intramolecular cyclization lead to the core structure of (-)-clavicipitic acid.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 4. Total Synthesis of (-)-Clavicipitic Acid via γ,γ-Dimethylallyltryptophan (DMAT) and Chemoselective C-H Hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]